
1H-Indole-3-acetaldehyde, 5-methoxy-
Overview
Description
1H-Indole-3-acetaldehyde, 5-methoxy- is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetaldehyde, 5-methoxy- typically involves the Fischer indole cyclization reaction. This reaction uses glacial acetic acid and concentrated hydrochloric acid to cyclize the precursor compounds into the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, which is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials into the target compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetaldehyde, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Indole-3-acetaldehyde, 5-methoxy- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in plant hormone pathways, particularly in the synthesis of indole-3-acetic acid, a key plant growth regulator.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetaldehyde, 5-methoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in the biosynthesis of indole-3-acetic acid, influencing plant growth and development.
Comparison with Similar Compounds
Indole-3-acetaldehyde: A closely related compound with similar biological activities.
5-Methoxyindole: Another indole derivative with distinct chemical properties and applications.
Indole-3-acetic acid: A well-known plant hormone with extensive research on its biological functions
Uniqueness: 1H-Indole-3-acetaldehyde, 5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
1H-Indole-3-acetaldehyde, 5-methoxy- is a derivative of indole, a versatile heterocyclic compound known for its presence in numerous natural products and pharmaceuticals. This compound exhibits a range of biological activities, making it a subject of interest in various fields such as medicinal chemistry, plant biology, and neuropharmacology.
- Chemical Formula : C₁₁H₁₁NO₂
- Molecular Weight : 189.21 g/mol
- CAS Number : 22139-72-6
Biological Activity
1H-Indole-3-acetaldehyde, 5-methoxy- has been studied for its diverse biological activities, including:
- Neuroprotective Effects : Research indicates that indole derivatives can provide neuroprotection against oxidative stress and neurotoxicity. For instance, derivatives containing methoxy groups have shown improved neuroprotective properties in cellular models of neurodegenerative diseases .
- Anticancer Potential : Indole compounds are recognized for their anticancer activities. The specific mechanisms may involve apoptosis induction and inhibition of cancer cell proliferation through various signaling pathways .
- Plant Growth Regulation : This compound is involved in the biosynthesis of indole-3-acetic acid (IAA), a crucial plant hormone that regulates growth and development. Its role in plant hormone pathways highlights its importance in agricultural biotechnology.
The biological effects of 1H-Indole-3-acetaldehyde, 5-methoxy- can be attributed to its interaction with several molecular targets:
- Enzyme Interaction : It influences enzymes involved in the biosynthesis of IAA, thereby affecting plant growth.
- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which help mitigate oxidative stress in neuronal cells by scavenging free radicals and inhibiting lipid peroxidation .
Comparative Analysis with Related Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
Indole-3-acetaldehyde | Anticancer, neuroprotective | Basic indole structure |
5-Methoxyindole | Antioxidant, MAO-B inhibition | Enhanced neuroprotective properties |
Indole-3-acetic acid | Plant growth regulation | Well-studied plant hormone |
Neuroprotective Study
In a study published in PMC, derivatives of indole were synthesized to evaluate their neuroprotective effects against oxidative stress in SH-SY5Y cells. The results indicated that compounds with hydroxy and methoxy substitutions exhibited significant protection against H₂O₂-induced damage. These findings suggest that such modifications enhance the neuroprotective potential of indole derivatives .
Anticancer Activity
Research has demonstrated that certain indole derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. A specific study highlighted the anticancer activity of 5-methoxyindole derivatives against various cancer cell lines, showcasing their potential as therapeutic agents .
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,5-7,12H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHHCGDXCDKKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670216 | |
Record name | (5-Methoxy-1H-indol-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22139-72-6 | |
Record name | (5-Methoxy-1H-indol-3-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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